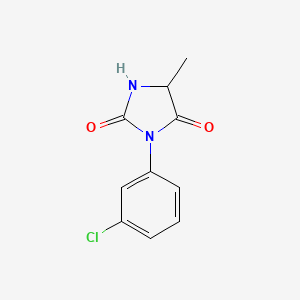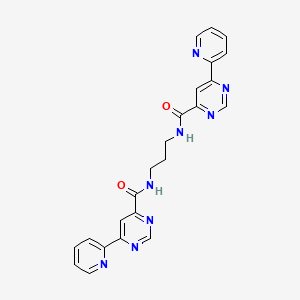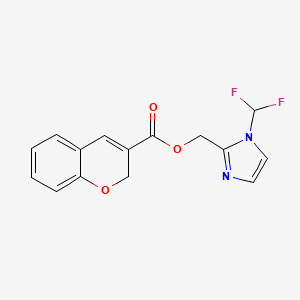
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate is a synthetic organic compound that combines the structural features of imidazole and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.
Coupling with chromene: The final step involves the esterification of the imidazole derivative with 2H-chromene-3-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: Used in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes, while the imidazole ring can interact with metal ions and other biomolecules. The chromene moiety contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate
- (1-(Trifluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate
Uniqueness
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity compared to its analogs. This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H12F2N2O3 |
|---|---|
Molecular Weight |
306.26 g/mol |
IUPAC Name |
[1-(difluoromethyl)imidazol-2-yl]methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H12F2N2O3/c16-15(17)19-6-5-18-13(19)9-22-14(20)11-7-10-3-1-2-4-12(10)21-8-11/h1-7,15H,8-9H2 |
InChI Key |
BUKCTUPNTTUAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC=CN3C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
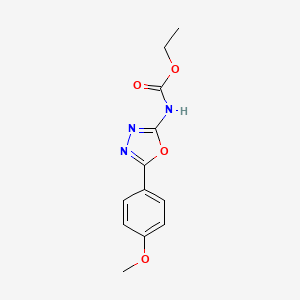

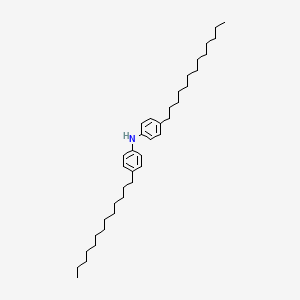
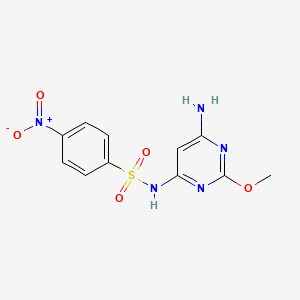
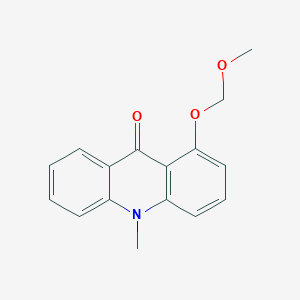

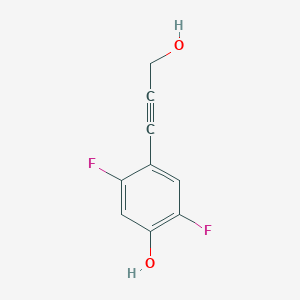
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
